molecular formula C16H15NO2S2 B3007814 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide CAS No. 2034313-47-6

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide

Cat. No.: B3007814
CAS No.: 2034313-47-6
M. Wt: 317.42
InChI Key: JKNQTDMUPFEABM-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzothiophene moiety, which is a fused ring system containing both benzene and thiophene rings, and a thiophene-3-carboxamide group.

Mechanism of Action

Target of Action

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .

Biochemical Pathways

Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple pathways

Pharmacokinetics

Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects of this compound would depend on its interaction with its target(s) and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide typically involves multiple steps, starting with the formation of the benzothiophene core. One common method is the intramolecular cyclization of o-alkynylthiophenols, followed by the addition of isocyanates to form the carboxamide group . Another approach involves the Ullmann cross-coupling reaction, where 2-aminobenzothiophenes are synthesized using CuBr/1,10-Phen as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S2/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNQTDMUPFEABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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